molecular formula C6H5NO4 B039109 2-Hydroxyisonicotinic acid N-oxide CAS No. 119736-22-0

2-Hydroxyisonicotinic acid N-oxide

Cat. No.: B039109
CAS No.: 119736-22-0
M. Wt: 155.11 g/mol
InChI Key: JFXSGPUFCQCCQM-UHFFFAOYSA-N
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Description

2-Hydroxyisonicotinic acid N-oxide is an organic compound with the molecular formula C6H5NO4 It is a derivative of isonicotinic acid, featuring a hydroxyl group and an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyisonicotinic acid N-oxide can be synthesized through the oxidation of 2-hydroxyisonicotinic acid. Common oxidizing agents used in this process include hydrogen peroxide and sodium perborate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as titanium silicalite (TS-1) in methanol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable oxidation reactions with efficient and cost-effective oxidizing agents. Continuous flow processes using packed-bed microreactors have been explored for similar compounds, offering safer and greener alternatives to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyisonicotinic acid N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters or ethers.

Common Reagents and Conditions:

Major Products:

    Oxidation: Higher-order N-oxides.

    Reduction: Corresponding amines.

    Substitution: Esters, ethers, and other substituted derivatives.

Scientific Research Applications

2-Hydroxyisonicotinic acid N-oxide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-hydroxyisonicotinic acid N-oxide involves its interaction with specific enzymes and molecular targets. For instance, it acts as a substrate analog for protocatechuate 3,4-dioxygenase, mimicking the transition state of the enzyme’s natural substrate . This interaction helps in studying the enzyme’s catalytic mechanism and inhibition.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and an N-oxide functional group, which confer distinct chemical reactivity and biological activity compared to its isomers and other related compounds.

Properties

IUPAC Name

1-hydroxy-2-oxopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-5-3-4(6(9)10)1-2-7(5)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXSGPUFCQCCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929226
Record name 1-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13602-64-7, 119736-22-0
Record name 2-Hydroxyisonicotinic acid N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural features of the 3,4-PCD-INO complex?

A2: X-ray crystallography studies have elucidated the structure of 3,4-PCD complexed with INO [, , ]. The INO molecule chelates the active site Fe3+ ion through its hydroxyl and N-oxide oxygen atoms. This binding is asymmetric, with the Fe-O bond distances reflecting the difference in charge donation from the two oxygen atoms []. Additionally, cyanide (CN-), a dioxygen analog, can bind to the complex in a site adjacent to the C3-C4 bond of INO, mimicking potential oxygen binding during catalysis [, , ].

Q2: Can you explain the significance of cyanide binding to the 3,4-PCD-INO complex?

A3: Cyanide (CN-) acts as an oxygen analog in this system. The ability of CN- to bind to the 3,4-PCD-INO complex at a site near the INO molecule suggests a potential binding site for molecular oxygen during the natural catalytic cycle [, ]. This ternary complex provides structural insights into the mechanism of oxygen activation and substrate oxidation by 3,4-PCD.

Q3: What does the research suggest about the mechanism of 3,4-PCD?

A4: The structural data obtained from 3,4-PCD complexes with INO, CN-, and other substrate analogs propose a multi-step mechanism [, ]. Initially, substrate binding leads to the displacement of the endogenous tyrosinate ligand, opening a coordination site on the Fe3+. This is followed by oxygen binding, potentially at the site observed in the CN- ternary complex. This ordered ligand binding is crucial for the enzyme's function and explains why certain inhibitors, like NO, can block activity when bound before substrate []. These findings contribute significantly to our understanding of the catalytic cycle of intradiol dioxygenases.

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